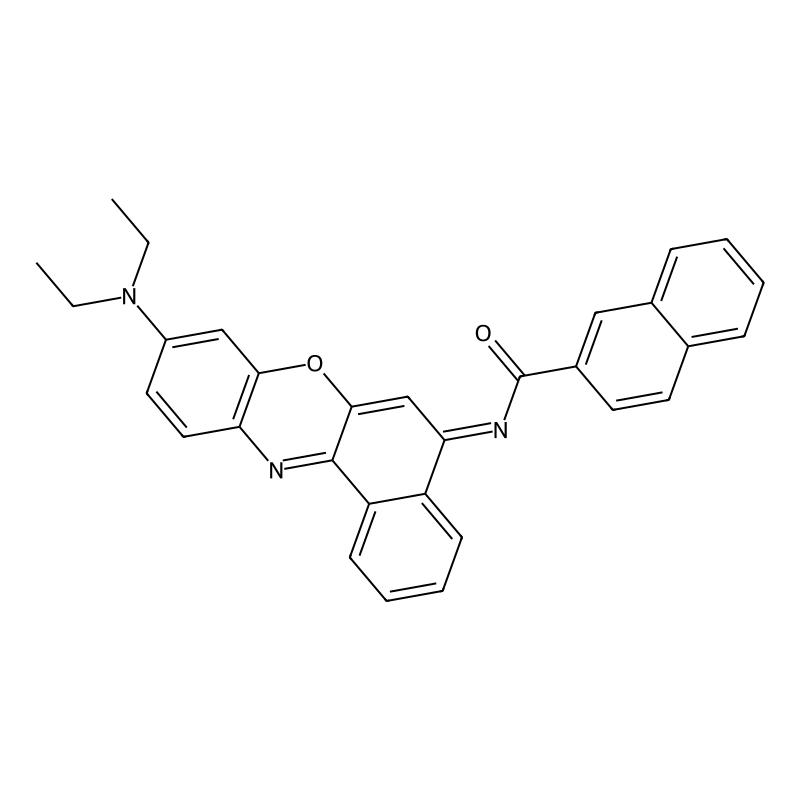Chromoionophore V

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chromoionophore V is a complex chemical compound characterized by the molecular formula C31H26N3O2 and a molecular weight of approximately 472.57 g/mol. Its structure features a large aromatic system that includes a naphthalene-2-carboxamide group and a 9-(diethylamino)benzo[a]phenoxazin-5-ylidene group, contributing to its unique optical properties and functionality in ion-selective applications. This compound is primarily utilized in the development of ion-selective optodes, which are sensors capable of reversibly binding ions with high selectivity, making them valuable in various analytical applications.
Chromoionophore V participates in complexation reactions with various ions, particularly alkali metals. These reactions do not directly produce optical signal changes; instead, they require the integration of signal transducers to facilitate detection. The binding properties of Chromoionophore V are crucial for its role in sensing membranes, where it interacts with ions to form stable complexes that can be detected optically .
While specific biological activities of Chromoionophore V are not extensively documented, its role as an ion-selective sensor suggests potential applications in biological systems, particularly for detecting ions in biological fluids such as blood, plasma, and urine. The compound's ability to selectively bind ions could be leveraged for diagnostic purposes, although further studies would be necessary to fully elucidate its biological interactions and safety profile .
The synthesis of Chromoionophore V typically involves multi-step organic reactions. For instance, one method includes the di-alkylation of o-anisidine followed by coupling with diazonium compounds to yield the final chromoionophore product. Specific conditions such as temperature control and solvent choice are critical during synthesis to achieve high yields and purity . The detailed synthetic pathway often requires purification steps like chromatography to isolate the desired compound effectively.
Chromoionophore V is predominantly applied in:
- Ion-Selective Sensors: It is integral to the design of optodes that detect specific ions in various environments, including environmental monitoring and clinical diagnostics.
- Molecular Information Processing: The compound's unique signaling properties allow it to function in systems designed for molecular information processing, which can enhance the development of new sensory materials .
- Optical Fiber Sensors: It has been utilized in optical fiber chemical sensing technologies for detecting metal ions like mercury and silver in aqueous samples .
Studies investigating the interactions of Chromoionophore V with different ions have shown that it can effectively bind various cations while maintaining selectivity. For example, research indicates that it exhibits strong responses to silver ions across a concentration range from to M at pH 5.5. This selectivity is crucial for developing reliable sensors that can operate under varying environmental conditions .
Chromoionophore V belongs to a class of compounds known as chromoionophores, which are characterized by their ability to undergo color changes upon ion binding. Below is a comparison with other similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Chromoionophore IV | 5-octadecanoyloxy-2-(4-nitrophenylazo)phenol | Known for its nitrite-selective properties |
| Chromoionophore VI | 4′,5′-dibromofluorescein octadecyl ester | Exhibits fluorescence changes upon ion binding |
| Chromoionophore VII | 9-dimethylamino-5-[4-(15-butyl-1,13-dioxo-2,14-dioxanonadecyl)phenylimino]benzo[a]phenoxazine | Features complex binding mechanisms for cation detection |
Chromoionophore V stands out due to its specific structural components that enhance its binding affinity and selectivity for certain ions compared to other chromoionophores. Its application in ion-selective optodes further distinguishes it from similar compounds that may not possess the same level of sensitivity or specificity .








